molecular formula C21H25N5O4S2 B4799565 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

Cat. No.: B4799565
M. Wt: 475.6 g/mol
InChI Key: SUWLOXNNOIUWMT-UHFFFAOYSA-N
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Description

Its molecular architecture features:

  • A 3,4-dimethoxyphenethyl moiety linked to an acetamide group.
  • A 1,3,4-oxadiazole ring substituted with a sulfanylmethyl group.
  • A 4,6-dimethylpyrimidin-2-yl group attached via a sulfur atom.

The compound’s design leverages the pharmacological relevance of pyrimidine and oxadiazole scaffolds, which are common in drug discovery .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4S2/c1-13-9-14(2)24-20(23-13)31-12-19-25-26-21(30-19)32-11-18(27)22-8-7-15-5-6-16(28-3)17(10-15)29-4/h5-6,9-10H,7-8,11-12H2,1-4H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWLOXNNOIUWMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=NN=C(O2)SCC(=O)NCCC3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide is a synthetic compound with potential biological activities. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C19H23N3O5C_{19}H_{23}N_{3}O_{5}, with a molecular weight of 345.4 g/mol. The presence of dimethoxy groups and a pyrimidine moiety suggests potential interactions with various biological targets.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, in vitro assays have demonstrated significant cytotoxicity against various cancer cell lines. The IC50 values for these assays indicate that the compound exhibits potent activity comparable to established chemotherapeutic agents.

Cell Line IC50 (µg/mL) Reference
A-4311.61 ± 1.92
Jurkat1.98 ± 1.22

These results suggest that the compound may induce apoptosis through mechanisms involving interaction with Bcl-2 proteins, which are crucial for regulating cell death.

The proposed mechanism of action involves the compound's ability to bind to specific proteins associated with cancer cell survival. Molecular dynamics simulations indicate that the compound interacts hydrophobically with target proteins while forming limited hydrogen bonds, suggesting a stable binding conformation that could inhibit tumor growth effectively .

Structure-Activity Relationship (SAR)

Research into the SAR of similar compounds has revealed critical insights into how structural modifications can enhance or diminish biological activity:

  • Dimethoxy Substitution : The presence of electron-donating groups such as methoxy at specific positions on the aromatic rings appears to enhance antitumor activity.
  • Pyrimidine Moiety : Modifications in the pyrimidine structure can significantly impact the compound's interaction with biological targets, as evidenced by variations in IC50 values across different derivatives .

Case Studies

Several case studies have been documented where this compound or its analogs were tested for various biological activities:

  • A study involving a series of oxadiazole derivatives indicated that compounds with similar structural features exhibited significant antibacterial and antifungal properties, suggesting a broader spectrum of activity for this compound .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity (If Reported) Reference
Target Compound 1,3,4-Oxadiazole + Pyrimidine 3,4-Dimethoxyphenethyl, dual sulfanyl linkages Not explicitly reported (potential)
2-{[3-(2,4-Dimethylphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide Thienopyrimidine 2,4-Dimethylphenyl, trifluoromethylphenyl Anticancer, enzyme inhibition
2-{[4-(3,4-Dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide Pyrimidine 3,4-Dimethylphenyl, 2-methoxyphenyl Antimicrobial activity
N-Benzyl-2-(3-((3,4-dimethylphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide Pyridinone + Sulfonyl group Benzyl, 3,4-dimethylphenylsulfonyl Anti-inflammatory (hypothesized)
N-(4-Ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-benzofuropyrimidin-2-yl]sulfanyl}acetamide Benzofuropyrimidine 4-Ethylphenyl, 3-methoxybenzyl Kinase inhibition (in silico studies)

Key Findings from Comparative Studies

(A) Role of Sulfanyl Linkages

The dual sulfanyl groups in the target compound enhance its ability to interact with cysteine residues in enzymes, a feature shared with 2-{[3-(2,4-dimethylphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide . However, the latter’s trifluoromethyl group increases metabolic stability compared to the target compound’s methoxy groups.

(B) Pyrimidine vs. Oxadiazole Scaffolds

Compounds with pyrimidine cores (e.g., ) often exhibit stronger DNA-binding or kinase-inhibitory activity due to planar aromaticity, whereas 1,3,4-oxadiazole-containing derivatives (target compound) may prioritize redox modulation or hydrogen bonding .

(C) Substituent Effects on Bioactivity

  • 3,4-Dimethoxyphenyl: This group in the target compound may confer improved solubility and membrane permeability compared to the 4-methylphenyl in 2-{[5-(acetylamino)-4,6-dioxo-pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

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